molecular formula C9H5BrN2O B8474324 2-Cyano-6-bromomethylbenzoxazole

2-Cyano-6-bromomethylbenzoxazole

Cat. No.: B8474324
M. Wt: 237.05 g/mol
InChI Key: NTNVCSSPPQWOER-UHFFFAOYSA-N
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Description

2-Cyano-6-bromomethylbenzoxazole is a heterocyclic compound featuring a benzene ring fused to an oxazole moiety (positions 1 and 2) with a cyano (-CN) group at position 2 and a bromomethyl (-CH₂Br) substituent at position 4. The benzoxazole core provides aromatic stability while the electron-withdrawing cyano group and the reactive bromomethyl substituent enhance its utility in synthetic chemistry, particularly in nucleophilic substitution reactions . This compound is likely employed as an intermediate in pharmaceuticals, agrochemicals, or materials science due to the bromine atom’s role as a leaving group and the cyano group’s ability to modulate electronic properties .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

6-(bromomethyl)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4H2

InChI Key

NTNVCSSPPQWOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)OC(=N2)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 2-cyano-6-bromomethylbenzoxazole, as anticancer agents. The compound shows promise in inhibiting the growth of various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective cytotoxicity .

Table 1: Antiproliferative Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
This compoundMCF-7TBD
This compoundMDA-MB-231TBD

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.

Chemokine Receptor Modulation

The compound has also been identified as a modulator of chemokine receptors, which are crucial in various inflammatory and immunological diseases. Research indicates that compounds similar to this compound can inhibit the binding of chemokines to their receptors, potentially offering therapeutic benefits in conditions such as HIV infection, cancer, and autoimmune diseases .

Table 2: Chemokine Receptor Targets

ReceptorRole in DiseasePotential Application
CCR5HIV InfectionInhibition of viral entry
CXCR4Cancer MetastasisReducing tumor spread
CCR1Inflammatory DiseasesModulating immune response

Case Study 1: Antitumor Activity

In a study evaluating various benzoxazole derivatives, including this compound, researchers found that certain modifications led to enhanced cytotoxic effects against multiple cancer cell lines. The study emphasized the importance of structural variations in improving therapeutic efficacy and overcoming drug resistance .

Case Study 2: Chemokine Receptor Interaction

Another significant investigation focused on the interaction of compounds similar to this compound with chemokine receptors. The findings suggested that these compounds could effectively block receptor-ligand interactions, which is critical for developing treatments for diseases characterized by excessive inflammation or immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs include:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-Cyano-6-bromomethylbenzoxazole 2-CN, 6-CH₂Br C₉H₅BrN₂O Reactive intermediate; alkylation -
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole 3-Cl(Ph)CH₂, 6-CH₃ C₁₅H₁₂ClNO Antipsychotic potential; planar oxazole ring
2-Aminobenzothiazole 2-NH₂, benzothiazole core C₇H₆N₂S Industrial applications; safety concerns
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) 3-SO₂NH₂ C₈H₁₃N₂O₃S Antiseizure drug; sodium channel blocker
  • Substituent Effects: Bromomethyl (-CH₂Br): Enhances reactivity in alkylation or cross-coupling reactions compared to less labile groups like methyl (-CH₃) or chloro(phenyl)methyl (-CH₂ClPh) . Cyano (-CN): Increases electron deficiency at the oxazole ring, improving stability and directing further functionalization, unlike electron-donating groups (e.g., -CH₃) .

Preparation Methods

Procedure:

  • Synthesis of 2-Cyano-6-methylbenzoxazole :

    • React 2-amino-5-methylphenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O in 1,4-dioxane under reflux.

    • Yield: 70–85%.

  • Bromination of the Methyl Group :

    • Treat 2-cyano-6-methylbenzoxazole with N-bromosuccinimide (NBS, 1.2 equiv) and azobisisobutyronitrile (AIBN, catalytic) in CCl₄ under reflux.

    • Reaction Time: 12–24 hours.

    • Yield: 45–70%.

Key Data :

ParameterValue
Starting Material2-Cyano-6-methylbenzoxazole
Brominating AgentNBS
CatalystAIBN
SolventCCl₄
TemperatureReflux (~76°C)

Advantages :

  • Straightforward radical mechanism.

  • Scalable with moderate yields.

Limitations :

  • Requires handling of toxic CCl₄.

  • Potential over-bromination side reactions.

Procedure:

  • Synthesis of 2-Chloro-6-methylbenzoxazole :

    • Cyclize 2-amino-5-methylphenol with phosgene (COCl₂) in anhydrous THF at 0–5°C.

    • Yield: 80–90%.

  • Cyanation via DABCO Catalysis :

    • React 2-chloro-6-methylbenzoxazole with NaCN (1.05 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 15 mol%) in DMSO/H₂O (1:1) at room temperature.

    • Yield: 75–90%.

  • Bromination as in Method 2.1 .

Key Data :

ParameterValue
Starting Material2-Chloro-6-methylbenzoxazole
Cyanating AgentNaCN
CatalystDABCO
SolventDMSO/H₂O

Advantages :

  • Avoids radical initiators.

  • High cyanide substitution efficiency.

Limitations :

  • Phosgene is highly toxic.

  • Multi-step process increases complexity.

Procedure:

  • Cyclization with NCTS :

    • React 2-amino-5-methylphenol with NCTS (1.5 equiv) and BF₃·Et₂O (2 equiv) in 1,4-dioxane under reflux.

  • In Situ Bromination :

    • Add NBS (1.2 equiv) and AIBN directly to the reaction mixture post-cyclization.

Key Data :

ParameterValue
Solvent1,4-Dioxane
TemperatureReflux (~100°C)
Yield50–65% (over two steps)

Advantages :

  • Reduces purification steps.

  • Time-efficient.

Limitations :

  • Lower yield due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)ScalabilitySafety Concerns
Radical Bromination45–70HighCCl₄ toxicity
Cyanation + Bromination75–90ModeratePhosgene handling
One-Pot Synthesis50–65LowSide product formation

Mechanistic Insights

  • Radical Bromination : AIBN generates bromine radicals from NBS, abstracting a hydrogen from the methyl group to form a benzyl radical, which reacts with Br₂ (generated in situ).

  • Cyanation : DABCO activates NaCN, facilitating nucleophilic substitution at the C2 position of 2-chloro-6-methylbenzoxazole.

Challenges and Optimization

  • Regioselectivity : Ensuring bromination occurs exclusively at the methyl group requires careful control of stoichiometry and temperature.

  • Catalyst Recycling : DABCO can be recovered from aqueous phases, enhancing cost-efficiency .

Q & A

Q. What are the common synthetic routes for preparing 2-Cyano-6-bromomethylbenzoxazole, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves cyclocondensation of substituted precursors under controlled conditions. For example, refluxing a triazole derivative with a brominated benzaldehyde in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields halogenated benzoxazoles . Key optimization parameters include:

  • Catalyst choice : Glacial acetic acid improves electrophilic substitution efficiency.
  • Solvent selection : Ethanol balances polarity and boiling point for reflux.
  • Reaction time : Prolonged reflux (>4 hours) ensures completion but may risk decomposition.

Q. Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Catalyst (AcOH)5–10 drops↑ Yield by 15%
Reflux Time4–6 hoursMaximizes purity
Solvent Volume20–30 mL/g substratePrevents dilution

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromomethyl and cyano groups) .
  • X-ray Crystallography : Resolves steric effects and intramolecular interactions (e.g., Cl⋯H distances in halogenated analogs) .
  • HPLC : Purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to improve antimicrobial potency .
  • Hybrid Scaffolds : Fuse with benzothiazole or triazole moieties to target cancer cells (e.g., SW620 colon cancer IC50_{50} < 10 µM) .
  • Steric Considerations : Substituents at the 3-position influence planarity and binding to enzymatic pockets .

Q. Table 2: Bioactivity of Derivatives

DerivativeTarget ActivityIC50_{50}/MICCell Line/Pathogen
6-Fluoro-2-cyanoAnticancer8.2 µMHepG2
3-Nitro-6-bromoAntimicrobial2.4 µg/mLS. aureus

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., ATCC strains) and protocols to minimize variability .
  • Dose-Response Curves : Establish full curves (e.g., 0.1–100 µM) to compare potency across studies .
  • Structural Verification : Confirm derivative purity via XRD to rule out confounding by impurities .

Q. How do intramolecular interactions influence the crystal structure of halogenated benzoxazoles?

Methodological Answer:

  • Angle Distortions : Exocyclic angles (e.g., C10–C9–C3 = 113.4°) arise from H⋯H repulsion (2.25 Å) .
  • Planarity : Isoxazole rings are planar (max. deviation 0.023 Å), while substituents (e.g., phenyl) tilt ~70° to minimize strain .
  • Packing Forces : Van der Waals interactions dominate, lacking H-bonds in halogenated analogs .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves yield by 20% .
  • Flow Chemistry : Enhances heat/mass transfer for bromination steps, minimizing side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates high-purity product .

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